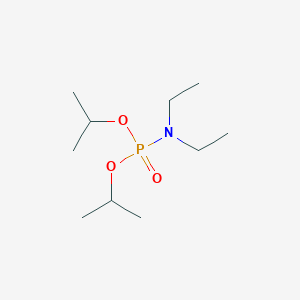

![molecular formula C19H27N3O3 B4632310 1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to “1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide” involves complex organic reactions. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with a somewhat similar structure, demonstrates the complexity of synthesizing such molecules. This process involves selective inhibition of histone deacetylase (HDAC), indicating the intricate steps required to achieve specific functional groups and molecular architecture (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” is characterized by detailed analysis such as X-ray diffraction. For example, the study of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide revealed the importance of hydrogen bonds in stabilizing the crystal structure, indicating the role of molecular interactions in defining the physical properties of these compounds (Shu & Long, 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds showcase their potential in forming various derivatives through reactions such as transamination and cyclization. For instance, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases highlights the compound's ability to undergo significant structural transformations, impacting its chemical behavior and potential applications (Ostrowska et al., 1999).

Physical Properties Analysis

Understanding the physical properties of such compounds involves examining their crystalline structure, melting points, solubility, and more. For example, the synthesis and analysis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide provide insight into how molecular interactions, such as hydrogen bonding, influence the compound's physical state and stability (Shu & Long, 2023).

Chemical Properties Analysis

The chemical properties analysis focuses on the compound's reactivity, including its behavior in various chemical reactions, stability under different conditions, and interaction with other chemical entities. The study on the synthesis and transamination of enaminones sheds light on the chemical versatility and potential transformations of pyrrolidine derivatives, demonstrating the complexity of their chemical properties (Ostrowska et al., 1999).

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profiles of compounds. Research on enantiomerically pure compounds like (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and its derivatives has shown that the configuration of stereocenters significantly affects biological properties. These findings underscore the importance of stereochemistry in drug design and the potential of specific stereoisomers to exhibit enhanced pharmacological advantages, including improved efficacy and safety profiles (Veinberg et al., 2015).

Betalains: Chemistry and Biochemistry

Betalains are nitrogen-containing pigments that demonstrate the diversity of natural compounds with significant biological activities. The synthesis and bioactivity exploration of compounds like betalains, which possess a nitrogenous core structure similar to the query compound, highlight the potential for discovering novel agents with antioxidant, anti-inflammatory, or cytotoxic activities. Such research indicates the vast potential of structurally unique compounds for contributing to the pharmacopoeia (Khan & Giridhar, 2015).

Nootropic Drugs and Brain Cholinergic Mechanisms

Compounds affecting the central nervous system, particularly through modulation of cholinergic mechanisms, are of great interest for their cognitive-enhancing properties. Research into pyrrolidinone derivatives, which share a core pharmacophore with the query compound, reveals their potential to influence cognitive processes, memory, and learning. This suggests a broader application for compounds structurally related to 1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide in treating cognitive disorders or enhancing cognitive functions (Pepeu & Spignoli, 1989).

Advanced Oxidation Processes for Compound Degradation

The environmental persistence and potential toxicity of synthetic compounds necessitate the development of effective degradation strategies. Advanced oxidation processes (AOPs) represent a method for the degradation of recalcitrant compounds, potentially including this compound. Research on the AOP degradation of various compounds offers insights into reducing their environmental impact and understanding their degradation pathways (Qutob et al., 2022).

properties

IUPAC Name |

1-(4-acetamidophenyl)-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-4-10-21(11-5-2)19(25)15-12-18(24)22(13-15)17-8-6-16(7-9-17)20-14(3)23/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCBIXQDWRUJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)

![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)

![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)